Cas no 36394-50-0 (2,4-Diethylbenzene-1,3-diamine)

2,4-Diethylbenzene-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- 2,4-Diethylbenzene-1,3-diamine
- 2,4-diethyl-1,3-Benzenediamine
- 1,3-Benzenediamine, 2,4-diethyl-
- 2,4-Diaethyl-m-phenylendiamin
- 2,4-diethyl-m-phenylenediamine
- ACT10223
- AGN-PC-00234E
- AK101817
- ANW-62646
- CTK8B9519
- SureCN459542
- DTXSID20562574
- SCHEMBL459542
- 36394-50-0
- SB75973
- DB-364365
-
- インチ: InChI=1S/C10H16N2/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3
- InChIKey: KELUYBRGBRRUCW-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C(=C(C=C1)N)CC)N
計算された属性
- せいみつぶんしりょう: 164.131348519g/mol
- どういたいしつりょう: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2,4-Diethylbenzene-1,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734486-1g |
2,4-Diethylbenzene-1,3-diamine |
36394-50-0 | 98% | 1g |
¥5887.00 | 2024-05-16 | |
Alichem | A019089395-1g |
2,4-Diethylbenzene-1,3-diamine |
36394-50-0 | 95% | 1g |
$634.28 | 2023-09-02 | |
Crysdot LLC | CD12078501-1g |
2,4-Diethylbenzene-1,3-diamine |
36394-50-0 | 95+% | 1g |
$772 | 2024-07-24 |
2,4-Diethylbenzene-1,3-diamine 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
3. Back matter
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
7. Book reviews
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2,4-Diethylbenzene-1,3-diamineに関する追加情報
Comprehensive Guide to 2,4-Diethylbenzene-1,3-diamine (CAS No. 36394-50-0): Properties, Applications, and Industry Insights
2,4-Diethylbenzene-1,3-diamine (CAS No. 36394-50-0) is a specialized aromatic diamine compound widely recognized for its role in advanced material synthesis. With the growing demand for high-performance polymers and dyes, this chemical has gained significant attention in industrial and research communities. Its molecular structure, featuring two ethyl groups positioned at the 2 and 4 locations of the benzene ring, contributes to unique reactivity and solubility properties, making it a versatile intermediate.
In recent years, the compound has been explored for applications in epoxy resin curing agents, polyurethane catalysts, and high-temperature resistant coatings. These applications align with global trends toward sustainable materials and energy-efficient manufacturing processes. Researchers are particularly interested in its potential for green chemistry applications due to its moderate environmental persistence compared to traditional aromatic amines.
The synthesis of 2,4-Diethylbenzene-1,3-diamine typically involves catalytic hydrogenation or reduction processes, with ongoing optimization to improve yield and purity. Analytical methods such as HPLC and GC-MS are commonly employed for quality control, ensuring compliance with industry standards. Storage recommendations emphasize protection from light and moisture to maintain stability, reflecting its sensitivity to oxidative degradation.
From a commercial perspective, the compound's market dynamics reflect broader trends in the specialty chemicals sector. With increasing demand from the automotive and aerospace industries for lightweight, durable materials, 36394-50-0 has seen steady growth in procurement volumes. Regulatory considerations, particularly regarding workplace safety and handling protocols, remain crucial for industrial users.
Emerging research directions include exploring the compound's utility in advanced battery materials and conductive polymers, areas gaining traction due to the global push for renewable energy solutions. Its electronic properties and thermal stability make it a candidate for next-generation energy storage systems, though further studies are needed to fully characterize these applications.
For laboratories and industrial users handling 2,4-Diethylbenzene-1,3-diamine, proper personal protective equipment (PPE) and ventilation systems are recommended standard practice. While not classified among highly hazardous substances, prudent handling aligns with modern chemical safety protocols and responsible material management principles.
The compound's environmental profile has been subject to increased scrutiny, particularly regarding biodegradation pathways and ecotoxicological impacts. Recent lifecycle assessment studies suggest moderate environmental persistence, prompting investigations into improved waste treatment methods for industrial effluents containing this compound.
In the context of supply chain dynamics, the availability of 36394-50-0 remains stable, with major producers concentrated in industrialized regions. However, geopolitical factors and raw material availability continue to influence pricing and lead times, mirroring broader trends in the fine chemicals market.
Looking forward, innovation in catalytic synthesis methods and application development are expected to drive further interest in this compound. As material science advances toward more sophisticated polymer systems, the role of 2,4-Diethylbenzene-1,3-diamine as a building block for specialized materials will likely expand, particularly in high-tech industries prioritizing performance and sustainability.
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